Desacetyl Diltiazem-d3

Description

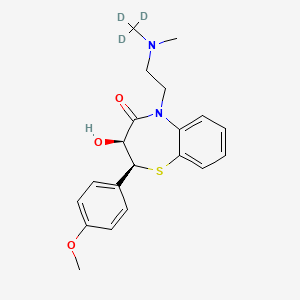

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-JYDNCUBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Desacetyl Diltiazem-d3 in Advancing Drug Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. This technical guide delves into the critical role of Desacetyl Diltiazem-d3, a deuterated metabolite of Diltiazem (B1670644), in modern drug metabolism studies. This stable isotope-labeled compound has become an indispensable tool for researchers, enabling precise quantification of Diltiazem and its metabolites and facilitating the elucidation of complex metabolic pathways.

The Foundation: Understanding Diltiazem Metabolism

Diltiazem, a calcium channel blocker widely prescribed for hypertension and angina, undergoes extensive metabolism in the body. The primary metabolic transformations are deacetylation and N-demethylation, catalyzed by esterases and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1] One of the major and pharmacologically active metabolites formed through deacetylation is Desacetyl Diltiazem.

This compound: A Precision Tool for Bioanalysis

The "d3" designation in this compound signifies the presence of three deuterium (B1214612) atoms, which are stable, non-radioactive isotopes of hydrogen. This subtle alteration in mass, without significantly changing the chemical properties, is the key to its utility as an internal standard in mass spectrometry-based bioanalytical methods.

The Principle of Stable Isotope Dilution Assays

In quantitative analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls. The internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

This compound is an ideal internal standard for the quantification of Diltiazem and its non-labeled metabolite, Desacetyl Diltiazem. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects. However, due to its increased mass, it can be distinguished by the mass spectrometer, allowing for highly accurate and precise quantification.

Quantitative Data from LC-MS/MS Analysis

The following table summarizes typical parameters used in an LC-MS/MS method for the simultaneous quantification of Diltiazem and its metabolites, illustrating the role of a deuterated internal standard. While the specific internal standard in this example is Diltiazem-d4, the principles and the mass shift concept are directly applicable to this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Diltiazem | 415.05 | 178.03 | 0.93 - 250.10 | 0.93 |

| N-desmethyl Diltiazem | 401.09 | 150.04 | 0.24 - 64.00 | 0.24 |

| Desacetyl Diltiazem | 373.21 | 108.85 | 0.15 - 40.69 | 0.15 |

| Diltiazem-d4 (Internal Standard) | 419.22 | 314.0 | - | - |

Data adapted from a study on the stability of diltiazem and its metabolites in human plasma.[2][3]

Elucidating Metabolic Pathways

Beyond its role in quantification, this compound can be a valuable tool in studies designed to trace the metabolic fate of Diltiazem. By administering Diltiazem and tracing the appearance of both labeled and unlabeled Desacetyl Diltiazem, researchers can gain insights into the dynamics of the deacetylation pathway.

Diltiazem Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Diltiazem.

Experimental Protocols

Protocol for Quantification of Diltiazem and Metabolites in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for the instrument and laboratory conditions.

1. Sample Preparation:

-

To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).

-

Vortex briefly.

-

Add 500 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As specified in the quantitative data table (to be determined specifically for this compound).

Protocol for In Vitro Metabolism of Diltiazem in Human Liver Microsomes

1. Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the following incubation mixture on ice:

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration).

-

Diltiazem (at various concentrations to determine enzyme kinetics).

-

Phosphate buffer (pH 7.4).

-

Magnesium chloride (as a cofactor for CYP enzymes).

-

2. Initiation of Metabolic Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

3. Reaction Termination and Sample Processing:

-

After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS as described in the previous protocol.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a drug metabolism study employing this compound.

Conclusion

This compound is a powerful and versatile tool in the field of drug metabolism. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data, which is fundamental to pharmacokinetic and bioequivalence studies. Furthermore, its application in metabolic pathway elucidation studies provides deeper insights into the biotransformation of Diltiazem. For researchers and scientists in drug development, the use of stable isotope-labeled standards like this compound is not just a best practice but a necessity for robust and accurate drug metabolism research.

References

The Role of Desacetyl Diltiazem-d3 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desacetyl Diltiazem-d3, a stable isotope-labeled derivative of a major Diltiazem (B1670644) metabolite, and its critical application as an internal standard in quantitative mass spectrometry-based bioanalysis. This document will delve into the chemical properties, metabolic pathways, and detailed experimental protocols, offering a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Introduction to Internal Standards in Mass Spectrometry

In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] They share a nearly identical chemical structure with the analyte, differing only in the presence of heavier isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[3] This structural similarity ensures that the SIL internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer, leading to more accurate and precise quantification.

This compound: Properties and Rationale for Use

This compound is the deuterium-labeled analog of Desacetyl Diltiazem, a primary and pharmacologically active metabolite of the calcium channel blocker Diltiazem.[][5] Diltiazem is extensively metabolized in the body, primarily through deacetylation to form Desacetyl Diltiazem.[6]

The key advantage of using this compound as an internal standard lies in its ability to mimic the behavior of the endogenous (unlabeled) Desacetyl Diltiazem throughout the analytical process, from sample extraction to detection. The three deuterium atoms increase the molecular weight by three mass units, allowing for its distinct detection from the unlabeled analyte by the mass spectrometer without significantly altering its chemical behavior.[3][7]

Table 1: Chemical and Physical Properties of Desacetyl Diltiazem and this compound

| Property | Desacetyl Diltiazem | This compound |

| CAS Number | 75472-91-2[8] | 1246815-32-6[7][9][10] |

| Molecular Formula | C₂₀H₂₄N₂O₃S[11] | C₂₀H₂₁D₃N₂O₃S[7][9][12] |

| Molecular Weight | 372.48 g/mol [11] | 375.50 g/mol [7][9][12] |

| Synonyms | Deacetyldiltiazem[11] | Deacetyl-d-diltiazem-d3, (2S-cis)-5-[(Dimethylamino-d3)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one[10][12] |

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive hepatic metabolism involving several enzymatic pathways, including deacetylation, N-demethylation, and O-demethylation.[][13] The primary metabolic pathway leading to the formation of Desacetyl Diltiazem is the hydrolysis of the acetyl group.

References

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 1246815-32-6 [smolecule.com]

- 8. DESACETYL DILTIAZEM HCL synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | CAS 1246815-32-6 | LGC Standards [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Deacetyldiltiazem | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Desacetyl Diltiazem D3 | CAS No- 1246815-32-6 | Simson Pharma Limited [simsonpharma.com]

- 13. go.drugbank.com [go.drugbank.com]

A Comparative Analysis of the Pharmacological Activities of Diltiazem and its Primary Metabolite, Desacetyl Diltiazem

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological activities of the non-dihydropyridine calcium channel blocker, diltiazem (B1670644), and its principal active metabolite, desacetyl diltiazem. Diltiazem is a widely prescribed therapeutic agent for cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias. Its pharmacological profile is attributed to its ability to block L-type voltage-gated calcium channels, leading to vasodilation and negative chronotropic and inotropic effects. Following administration, diltiazem undergoes extensive metabolism, with desacetyl diltiazem being a major and pharmacologically active metabolite. This document consolidates quantitative data on their comparative potencies, delves into their mechanisms of action, and outlines detailed experimental protocols for their evaluation, aiming to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Diltiazem is a benzothiazepine (B8601423) derivative that exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle cells.[1][2] This blockade of L-type calcium channels results in a cascade of physiological responses, including relaxation of vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance, as well as a decrease in myocardial contractility and heart rate.[1][3]

Upon oral administration, diltiazem is well-absorbed but undergoes significant first-pass metabolism in the liver, primarily through deacetylation and N-demethylation mediated by cytochrome P450 enzymes.[1][3] One of the main products of this metabolism is desacetyl diltiazem, which is itself pharmacologically active and contributes to the overall therapeutic effect of the parent drug.[1] Understanding the distinct and overlapping pharmacological profiles of diltiazem and desacetyl diltiazem is crucial for a complete comprehension of the drug's in vivo activity and for the development of new chemical entities with similar mechanisms of action.

Mechanism of Action and Signaling Pathway

Both diltiazem and desacetyl diltiazem act as antagonists of L-type voltage-gated calcium channels (Ca_v1.2). These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. By binding to a specific site on the α1 subunit of the channel, these compounds reduce the probability of the channel being in the open state, thereby decreasing the influx of calcium ions into the cell.[4][5] This reduction in intracellular calcium concentration leads to:

-

In Vascular Smooth Muscle: Decreased activation of calmodulin and myosin light-chain kinase, resulting in muscle relaxation and vasodilation. This effect is more pronounced in arterial than in venous smooth muscle.

-

In Cardiac Muscle: Reduced calcium available for troponin C binding, leading to a decrease in myocardial contractility (negative inotropic effect).

-

In Sinoatrial (SA) and Atrioventricular (AV) Nodes: Slowed depolarization and conduction, resulting in a decreased heart rate (negative chronotropic effect) and a prolonged AV nodal conduction time.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data comparing the pharmacological activity of diltiazem and desacetyl diltiazem.

Table 1: In Vitro Calcium Channel Blocking Activity

| Compound | Assay System | Parameter | Value | Reference |

| Diltiazem | Snail (Achatina) Neurone Voltage-Gated Ca²⁺ Current | IC₅₀ | 0.426 mM | [6] |

| Desacetyl Diltiazem | Snail (Achatina) Neurone Voltage-Gated Ca²⁺ Current | IC₅₀ | 0.491 mM | [6] |

| Diltiazem | Hamster Aorta Depolarized with KCl | IC₅₀ | 0.98 ± 0.47 µM | [7] |

| Desacetyl Diltiazem | Hamster Aorta Depolarized with KCl | IC₅₀ | 2.46 ± 0.38 µM | [7] |

| Diltiazem | Rat Cerebral Cortex [³H]diltiazem Binding | pIC₅₀ | 6.87 | [8] |

| Desacetyl Diltiazem | Rat Cerebral Cortex [³H]diltiazem Binding | pIC₅₀ | 6.72 | [8] |

Table 2: Comparative Potency and In Vivo Data

| Parameter | Diltiazem | Desacetyl Diltiazem | Notes | Reference |

| Coronary Vasodilator Potency | 100% | 25-50% | Relative to diltiazem. | [1] |

| Plasma Concentration | - | 10-20% of parent drug | In humans following oral administration. | [1] |

| Negative Inotropic Action (IC₅₀) | 7.18 x 10⁻⁶ M | Not explicitly stated, but activity is present | In isolated human right ventricular trabeculae. | [9] |

Comparative Pharmacological Effects

Vasodilator Effects

Both diltiazem and desacetyl diltiazem are effective vasodilators, with their primary action being the relaxation of arterial smooth muscle. This leads to a decrease in total peripheral resistance and, consequently, a reduction in blood pressure.[1] The coronary arteries are particularly sensitive to the effects of these compounds, resulting in increased coronary blood flow.[10] As indicated in Table 2, desacetyl diltiazem retains significant coronary vasodilator activity, estimated to be between 25% and 50% of that of diltiazem.[1]

Cardiac Effects

Diltiazem exhibits negative chronotropic and inotropic effects, meaning it decreases heart rate and myocardial contractility, respectively.[1] These effects are a direct consequence of the blockade of calcium channels in the SA and AV nodes and in cardiomyocytes. While direct comparative quantitative data on the cardiac effects of desacetyl diltiazem are limited, its activity as a calcium channel blocker suggests it would contribute to these effects in vivo.

Electrophysiological Effects

Diltiazem slows atrioventricular (AV) nodal conduction and prolongs AV nodal refractoriness.[11] This is the basis for its use in the treatment of supraventricular tachycardias. The electrophysiological effects are dose-dependent and contribute to its antiarrhythmic properties. Given that desacetyl diltiazem shares the same primary mechanism of action, it is expected to have similar, albeit potentially less potent, electrophysiological effects.

Detailed Experimental Protocols

In Vitro Vasodilation Assay (Wire Myography)

This protocol outlines a method to assess the vasodilator effects of diltiazem and desacetyl diltiazem on isolated blood vessels.

Methodology:

-

Vessel Isolation: Small resistance arteries (e.g., mesenteric arteries) are dissected from a suitable animal model (e.g., rat) and placed in ice-cold physiological salt solution (PSS).[12][13]

-

Mounting: The vessel segments are mounted on two small wires in a wire myograph chamber filled with PSS and maintained at 37°C and gassed with 95% O₂ / 5% CO₂.[13]

-

Equilibration and Normalization: The vessels are allowed to equilibrate, and a standardized normalization procedure is performed to set the vessel to its optimal resting tension.[13]

-

Viability Check: The contractile capacity of the vessel is assessed by challenging it with a high potassium solution (e.g., 60 mM KCl).[13]

-

Pre-constriction: After washing and returning to baseline, the vessels are pre-constricted with an appropriate agonist (e.g., phenylephrine (B352888) or U46619) to achieve a stable submaximal contraction.[14]

-

Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of diltiazem or desacetyl diltiazem to the bath.

-

Data Acquisition and Analysis: The relaxation response at each concentration is recorded as a percentage of the pre-constriction tension. The EC₅₀ (half-maximal effective concentration) is then calculated to determine the potency of each compound.

Patch-Clamp Electrophysiology on Cardiomyocytes

This protocol describes the whole-cell patch-clamp technique to study the effects of diltiazem and its metabolite on L-type calcium currents in isolated cardiomyocytes.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from an animal heart (e.g., guinea pig, rabbit, or rat).[15][16]

-

Pipette Preparation: Borosilicate glass microelectrodes are pulled and filled with an internal solution containing appropriate ions and a calcium chelator (e.g., EGTA).[17][18]

-

Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.[17]

-

Whole-Cell Configuration: The membrane patch is ruptured to allow electrical and diffusional access to the cell interior.[17]

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit L-type calcium currents.[15][19]

-

Data Recording: Baseline calcium currents are recorded. Then, diltiazem or desacetyl diltiazem is applied via the perfusion system, and the currents are recorded again at various concentrations.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC₅₀ value is determined to quantify the inhibitory potency.

In Vitro Metabolism Assay

This protocol is for studying the metabolism of diltiazem to desacetyl diltiazem using liver microsomes.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from a relevant species (e.g., human, rat, or rabbit) through differential centrifugation of liver homogenates.

-

Incubation Mixture: A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (as a source of cofactors for CYP450 enzymes), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).[20][21]

-

Reaction Initiation: The reaction is initiated by adding diltiazem to the pre-warmed incubation mixture.

-

Incubation: The mixture is incubated at 37°C for a specific time period.

-

Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., ice-cold acetonitrile).

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

-

Analysis: The concentrations of diltiazem and its metabolites (including desacetyl diltiazem) are quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22]

Conclusion

Desacetyl diltiazem, the primary metabolite of diltiazem, is pharmacologically active and contributes significantly to the overall therapeutic effects of the parent drug. While it is generally less potent than diltiazem in its calcium channel blocking and vasodilatory activities, its presence in notable concentrations in the plasma underscores its clinical relevance. This technical guide has provided a comparative overview of their pharmacological activities, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals engaged in cardiovascular pharmacology and drug development, facilitating a deeper understanding of the structure-activity relationships of benzothiazepine calcium channel blockers and aiding in the design of future therapeutic agents.

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of clentiazem on human coronary artery and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Diltiazem on Coronary Artery Flow and Myocardial Perfusion in Patients With Isolated Coronary Artery Ectasia and Either Stable Angina Pectoris or Positive Myocardial Ischemic Stress Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative clinical electrophysiologic effects of diltiazem, verapamil and nifedipine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]

- 13. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reprocell.com [reprocell.com]

- 15. A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 19. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibitory effect of diltiazem on diazepam metabolism in the mouse hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Metabolism of diltiazem in hepatic and extrahepatic tissues of rabbits: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of Diltiazem to Desacetyl Diltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Its therapeutic efficacy is influenced by its extensive metabolism, leading to the formation of several metabolites, some of which possess pharmacological activity. One of the primary metabolic pathways is the deacetylation of diltiazem to form desacetyl diltiazem. This technical guide provides an in-depth exploration of this metabolic pathway, consolidating quantitative data, detailing experimental protocols, and visualizing the involved processes to support further research and drug development efforts in this area.

Core Metabolic Pathway: Deacetylation of Diltiazem

The conversion of diltiazem to its active metabolite, desacetyl diltiazem, is a hydrolysis reaction catalyzed by carboxylesterases. While the specific human carboxylesterase responsible for this biotransformation is not definitively established, evidence suggests a potential role for carboxylesterase 2 (CES2), as diltiazem has been shown to inhibit CES2 activity.[1][2] In contrast, studies in rats have identified Ces2a as the specific enzyme responsible for diltiazem deacetylation in that species. This highlights a significant species difference in the metabolism of diltiazem.

Beyond deacetylation, diltiazem undergoes other significant metabolic transformations, primarily through cytochrome P450 (CYP) enzymes. N-demethylation to N-monodesmethyldiltiazem is a major pathway mediated predominantly by CYP3A4.[3] O-demethylation is another route, with studies indicating the involvement of CYP2D6. These pathways can occur concurrently with or subsequent to deacetylation, leading to a complex profile of metabolites.

dot

Caption: Metabolic pathways of Diltiazem.

Quantitative Data Summary

The pharmacokinetics of diltiazem and desacetyl diltiazem have been characterized in various human studies. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Diltiazem and Desacetyl Diltiazem in Healthy Adults

| Parameter | Diltiazem | Desacetyl Diltiazem | Reference |

| Peak Plasma Concentration (Cmax; ng/mL) | 174.3 ± 72.7 | 14.9 ± 3.3 | [4] |

| Time to Peak Concentration (Tmax; h) | ~3.0 - 4.5 | - | [5] |

| Elimination Half-Life (t1/2; h) | 6.5 ± 1.4 | 18 ± 6.2 | [4] |

| Plasma Protein Binding (unbound fraction) | 0.254 ± 0.027 | 0.230 ± 0.021 | [4] |

| Plasma Concentration relative to Parent | - | 10% to 20% | [5] |

Table 2: Enzyme Kinetics of Diltiazem Deacetylation in Rat Liver Microsomes

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) | 0.17 x 10⁻³ M | [6] |

| Maximum Velocity (Vmax) | 0.013 µmol/mg of protein/min | [6] |

Experimental Protocols

In Vitro Metabolism of Diltiazem using Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of diltiazem to desacetyl diltiazem in vitro.

1. Materials and Reagents:

-

Human liver microsomes (pooled)

-

Diltiazem hydrochloride

-

Desacetyl diltiazem (analytical standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Internal standard (e.g., verapamil (B1683045) or a deuterated diltiazem analog)

-

96-well plates or microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

2. Incubation Procedure:

-

Prepare a stock solution of diltiazem in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations in phosphate buffer.

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Phosphate buffer

-

Human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)

-

Diltiazem solution (final substrate concentration ranging from sub-Km to saturating concentrations, if determining kinetics)

-

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

3. Sample Processing and Analysis:

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Analyze the samples by a validated LC-MS/MS method for the quantification of diltiazem and desacetyl diltiazem.

dot

Caption: In vitro metabolism experimental workflow.

LC-MS/MS Analytical Method

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of diltiazem and its metabolites.

1. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[7]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.[7]

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

2. Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally employed.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7][8]

-

MRM Transitions: Specific precursor-to-product ion transitions for diltiazem, desacetyl diltiazem, and the internal standard are monitored. For example:

-

Diltiazem: m/z 415.1 -> 178.1

-

Desacetyl Diltiazem: m/z 373.1 -> 178.1

-

(These are example transitions and should be optimized for the specific instrument used).

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for each analyte to maximize signal intensity.

3. Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[7][8]

Conclusion

The deacetylation of diltiazem to desacetyl diltiazem is a significant metabolic pathway mediated by carboxylesterases. While there are species-specific differences in the enzymes involved, this conversion is consistently observed. Understanding the kinetics and contributing factors to this pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in patient response, and guiding the development of new chemical entities with improved metabolic profiles. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate this important aspect of diltiazem pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Deacetylation of diltiazem by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

Commercial Suppliers of Desacetyl Diltiazem-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides an overview of commercial suppliers for Desacetyl Diltiazem-d3, a critical internal standard for pharmacokinetic and metabolic studies of Diltiazem (B1670644). This document compiles available technical data, outlines a representative experimental protocol for its use, and visualizes key processes to support research and development activities.

Introduction to this compound

This compound is the deuterium-labeled form of Desacetyl Diltiazem, a major active metabolite of Diltiazem. Diltiazem is a benzothiazepine (B8601423) calcium channel blocker widely used in the management of hypertension, angina pectoris, and certain types of arrhythmia. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification of Diltiazem and its metabolites in biological matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) for the internal standard, allowing it to be differentiated from the endogenous analyte while exhibiting similar chemical and physical properties during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several commercial suppliers provide this compound for research purposes. While specific purity, available quantities, and pricing are often available upon direct inquiry, the following table summarizes publicly available information to aid in the selection of a suitable supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Notes |

| LGC Standards | 1246815-32-6 | C₂₀H₂₁D₃N₂O₃S | 375.5 | Not specified | Offers a range of pack sizes.[1] |

| Smolecule | 1246815-32-6 | C₂₀H₂₁D₃N₂O₃S | 375.50 | d₀=0.00%, d₁=0.00%, d₂=0.68%, d₃=99.32%[2] | Provides detailed isotopic purity data.[2] |

| Pharmaffiliates | 1246815-32-6 | C₂₀H₂₁D₃N₂O₃S | 375.5 | Not specified | Inquire for price and availability.[3] |

| Clinivex | 1246815-32-6 | C₂₀H₂₁D₃N₂O₃S | 375.5 | Not specified | Intended for laboratory and research use only.[4] |

| Simson Pharma | 1246815-32-6 | C₂₀H₂₁D₃N₂O₃S | 375.50 | Not specified | Accompanied by a Certificate of Analysis.[5][6] |

| SynZeal | 1246815-32-6 | C₂₀H₂₁D₃N₂O₃S | 375.5 | Not specified | Synthesis on demand.[7] |

| Toronto Research Chemicals (TRC) | 1246815-32-6 | C₂₀H₂₁D₃N₂O₃S | 375.5 | Not specified | A labelled metabolite of Diltiazem. |

Experimental Protocol: Quantification of Diltiazem and Metabolites in Human Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the simultaneous quantification of diltiazem and its major metabolites, including desacetyl diltiazem, in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies in the scientific literature.[8][9][10]

Materials and Reagents

-

Diltiazem Hydrochloride (Reference Standard)

-

Desacetyl Diltiazem (Reference Standard)

-

N-desmethyl Diltiazem (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of diltiazem, desacetyl diltiazem, N-desmethyl diltiazem, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create a series of calibration standards (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).

Sample Preparation

-

Protein Precipitation (PPT):

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Solid Phase Extraction (SPE): (Alternative to PPT for cleaner samples)

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma sample (pre-treated with internal standard).

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate and reconstitute as in the PPT method.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 5% A).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example m/z):

-

Diltiazem: Q1 -> Q3

-

Desacetyl Diltiazem: Q1 -> Q3

-

N-desmethyl Diltiazem: Q1 -> Q3

-

This compound: Q1 -> Q3 (specific transition for the deuterated standard)

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte and the internal standard.

-

Data Analysis

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted linear regression.

-

Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Visualizations

Diltiazem Metabolism Signaling Pathway

Caption: Metabolic pathway of Diltiazem to its major metabolites.

Experimental Workflow for Bioanalysis

Caption: General workflow for the bioanalysis of Diltiazem and its metabolites.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. The commercial availability of this stable isotope-labeled standard from multiple suppliers facilitates its integration into bioanalytical workflows. The provided experimental protocol and visualizations serve as a foundational guide for developing and implementing robust analytical methods for the quantification of Diltiazem and its metabolites, ultimately contributing to a deeper understanding of its pharmacological profile. Researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and to validate all analytical methods according to regulatory guidelines.[11][12][13]

References

- 1. This compound | CAS 1246815-32-6 | LGC Standards [lgcstandards.com]

- 2. Buy this compound | 1246815-32-6 [smolecule.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clinivex.com [clinivex.com]

- 5. Desacetyl Diltiazem D3 | CAS No- 1246815-32-6 | Simson Pharma Limited [simsonpharma.com]

- 6. Desacetyl Diltiazem D3 | CAS No- 1246815-32-6 | Simson Pharma Limited [simsonpharma.com]

- 7. Diltiazem Impurities | SynZeal [synzeal.com]

- 8. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 12. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 13. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]

In-Depth Technical Guide: Desacetyl Diltiazem-d3 (CAS Number 1246815-32-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, handling, and experimental applications of Desacetyl Diltiazem-d3, a deuterated metabolite of the calcium channel blocker Diltiazem. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Desacetyl Diltiazem, a major metabolite of Diltiazem. The incorporation of three deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1246815-32-6 | [2][3] |

| IUPAC Name | (2S,3S)-5-[2-(dimethylamino-d3)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | [2] |

| Molecular Formula | C₂₀H₂₁D₃N₂O₃S | [2] |

| Molecular Weight | 375.50 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Solid | [2][3] |

| Melting Point | 84-86 °C | [3] |

| Solubility | Soluble in Chloroform and Methanol. | [1][3] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere. | [2][3] |

Safety and Handling

As a deuterated analog of a pharmacologically active compound, this compound should be handled with care in a laboratory setting. The safety profile is expected to be similar to its parent compound, Diltiazem. The following information is based on the Safety Data Sheet (SDS) for Diltiazem hydrochloride.

Table 2: GHS Hazard Information for Diltiazem Hydrochloride

| Pictogram | GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Reproductive toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child. | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as specified in Table 1.[2][3] The compound is hygroscopic.[1][2]

Biological Activity and Mechanism of Action

This compound is primarily used as an analytical standard and is not intended for direct therapeutic use. Its biological activity is attributed to the non-deuterated parent compound, Diltiazem. Diltiazem is a non-dihydropyridine calcium channel blocker.[6] It exerts its effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle.[7][8] This leads to a decrease in intracellular calcium concentration, resulting in relaxation of vascular smooth muscle (vasodilation) and a reduction in myocardial contractility and heart rate.[6][8]

Signaling Pathway of Diltiazem in Vascular Smooth Muscle Cells

The following diagram illustrates the mechanism of Diltiazem-induced vasodilation.

Caption: Diltiazem's vasodilatory effect via L-type calcium channel inhibition.

Experimental Protocols

This compound is predominantly used as an internal standard in the quantification of Diltiazem and its metabolites in biological matrices such as plasma. Below is a representative experimental workflow for such an analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Diltiazem and Metabolite Quantification in Plasma

Caption: A typical bioanalytical workflow for Diltiazem quantification.

Detailed Methodologies for Key Experiments

4.2.1 Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [9][10]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used. The specific gradient will depend on the analytes and column dimensions.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The precursor-to-product ion transitions for Diltiazem, its metabolites, and the internal standard are monitored.

Table 3: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Diltiazem | 415.1 | 178.1 |

| Desacetyl Diltiazem | 373.1 | 107.1 |

| This compound (IS) | 376.1 | 110.1 |

(Note: The exact m/z values may vary slightly depending on the instrument and conditions.)

Applications in Research and Development

-

Pharmacokinetic Studies: this compound is essential for accurately determining the pharmacokinetic profile of Diltiazem, including its absorption, distribution, metabolism, and excretion (ADME).[1]

-

Metabolism Studies: It is used to investigate the metabolic pathways of Diltiazem and to quantify its major metabolites in various biological systems.[1]

-

Bioequivalence Studies: In the development of generic Diltiazem formulations, this compound is a critical tool for demonstrating bioequivalence to the innovator product.

-

Clinical Drug Monitoring: While less common in routine clinical practice, it can be used in research settings to monitor patient compliance and to study drug-drug interactions involving Diltiazem.

Conclusion

This compound is a vital analytical tool for researchers and drug development professionals working with Diltiazem. Its well-defined physicochemical properties and its utility as an internal standard in robust bioanalytical methods make it indispensable for accurate and reliable quantification of Diltiazem and its metabolites. Adherence to proper safety and handling procedures is crucial to ensure the well-being of laboratory personnel. This guide provides a foundational understanding to support the effective and safe use of this compound in a scientific setting.

References

- 1. Buy this compound | 1246815-32-6 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1246815-32-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ijpsr.com [ijpsr.com]

- 10. ijpsr.com [ijpsr.com]

Isotopic Labeling Stability of Desacetyl Diltiazem-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling stability of Desacetyl Diltiazem-d3, a critical internal standard in bioanalytical and drug metabolism studies. Ensuring the stability of the isotopic label is paramount for accurate quantification and reliable pharmacokinetic analysis. This document details the factors influencing stability, presents available quantitative data, outlines experimental protocols for stability assessment, and illustrates relevant metabolic pathways.

Introduction to this compound and Isotopic Stability

Desacetyl Diltiazem (B1670644) is a primary active metabolite of Diltiazem, a widely used calcium channel blocker.[1][] this compound is its deuterium-labeled counterpart, frequently employed as an internal standard in quantitative mass spectrometry assays to account for variability during sample preparation and analysis.[3] The utility of a deuterated internal standard is contingent upon the stability of its isotopic labels. Isotopic instability, primarily through hydrogen-deuterium (H/D) exchange, can compromise the accuracy of analytical results by converting the labeled standard into its unlabeled analogue.[4]

The deuterium (B1214612) atoms in commercially available this compound are strategically placed on the N-methyl group of the dimethylaminoethyl side chain, a position generally considered to be metabolically stable.[3] However, environmental factors such as pH and temperature can potentially influence the stability of these labels.

Quantitative Data on Isotopic Purity and Chemical Stability

While specific quantitative data on the rate of isotopic exchange for this compound under various stress conditions is not extensively available in the public domain, data on its isotopic purity and the chemical stability of the unlabeled Desacetyl Diltiazem provide valuable insights.

Isotopic Purity

High isotopic purity is essential to minimize interference from the unlabeled analyte. Commercially available standards of this compound exhibit high levels of deuterium incorporation.

| Parameter | Value | Reference |

| Isotopic Purity (d3) | 99.32% | [3] |

| Isotopic Purity (d2) | 0.68% | [3] |

| Isotopic Purity (d1) | 0.00% | [3] |

| Isotopic Purity (d0) | 0.00% | [3] |

| Table 1: Isotopic Purity of a Commercial this compound Standard |

Chemical Stability of Diltiazem and Metabolites

Studies on the chemical stability of Diltiazem and its metabolites, including Desacetyl Diltiazem, in biological matrices provide a baseline for understanding the potential stability of the deuterated analogue. It is important to note that while the fundamental chemical stability is expected to be similar, the isotopic labels introduce the additional variable of H/D exchange.

| Matrix | Storage Temperature (°C) | Duration | Analyte Stability | Reference |

| Human Plasma | -20 | 8 weeks | No significant deterioration of Diltiazem or N-desmethyl-Diltiazem. | [5] |

| Human Plasma | -20 | 12 weeks | Considerable deterioration of Diltiazem to Desacetyl Diltiazem. | [5] |

| Human Plasma | -70 | 12 weeks | Appeared to be more stable than at -20°C. | [5] |

| Whole Blood | Room Temperature | 1 hour | No significant change in Desacetyl Diltiazem concentration. | [4] |

| Whole Blood | Ice Bath | 1 hour | No significant decrease in Diltiazem or N-demethyldiltiazem concentrations. | [4] |

| Whole Blood | 4 | 124 days | Approximately 50% loss of Diltiazem with a concomitant increase in Desacetyl Diltiazem. | [6] |

| Whole Blood | -20 | 1 year | No significant loss of Diltiazem. | [6] |

| Acid Solution (pH 3.5) | 70 | - | Minimum hydrolysis rate of the acetate (B1210297) ester moiety of Diltiazem. | [7] |

| Table 2: Summary of Chemical Stability Data for Diltiazem and its Metabolites |

Experimental Protocols for Stability Assessment

To ensure the reliability of bioanalytical data, the stability of this compound should be rigorously evaluated under conditions that mimic sample handling, storage, and analysis. The following are detailed methodologies for key stability experiments.

Freeze-Thaw Stability

Objective: To assess the stability of this compound in a biological matrix after repeated freezing and thawing cycles.

Methodology:

-

Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into the appropriate biological matrix (e.g., human plasma).

-

Analyze one set of QC samples immediately (baseline).

-

Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., three cycles).

-

After the final thaw, process and analyze the samples by a validated LC-MS/MS method.

-

Compare the mean concentration of the cycled samples to the baseline samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period representative of sample processing time.

Methodology:

-

Prepare low and high concentration QC samples in the relevant biological matrix.

-

Keep the samples at room temperature (e.g., 25°C) for a specified duration (e.g., 4, 8, or 24 hours).

-

After the specified time, process and analyze the samples.

-

Compare the results to freshly prepared and analyzed QC samples. Stability is confirmed if the deviation is within ±15%.

Long-Term Stability

Objective: To determine the stability of this compound in a biological matrix over an extended storage period.

Methodology:

-

Prepare a sufficient number of low and high concentration QC samples in the biological matrix.

-

Store the samples at the intended storage temperature (e.g., -20°C or -80°C).

-

Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).

-

Compare the concentrations at each time point to the initial concentrations. The analyte is deemed stable if the mean concentration is within ±15% of the nominal concentration.

Stock Solution Stability

Objective: To assess the stability of this compound in its stock solution under specified storage conditions.

Methodology:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile).

-

Store the stock solution at the recommended temperature (e.g., 2-8°C or -20°C).

-

At specified time points, prepare working solutions from the stored stock solution and analyze them.

-

Compare the response to that of a freshly prepared stock solution.

Isotopic Exchange Evaluation (Forced Degradation)

Objective: To investigate the potential for H/D exchange under stressed conditions.

Methodology:

-

Prepare solutions of this compound in various media:

-

Acidic solution (e.g., 0.1 M HCl)

-

Basic solution (e.g., 0.1 M NaOH)

-

Oxidative condition (e.g., 3% H₂O₂)

-

Control solution (e.g., water or mobile phase)

-

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Analyze the samples by LC-MS/MS, monitoring for both the m/z of this compound and Desacetyl Diltiazem (d0).

-

An increase in the peak area of the d0 compound relative to the d3 compound would indicate isotopic exchange. The percentage of back-exchange can be calculated.

Visualizations

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism primarily through deacetylation, N-demethylation, and O-demethylation.[8][9] Desacetyl Diltiazem is a major and pharmacologically active metabolite.[]

Caption: Primary metabolic pathways of Diltiazem.

Experimental Workflow for Isotopic Stability Assessment

The following workflow outlines the general procedure for evaluating the isotopic stability of this compound.

Caption: Workflow for assessing isotopic stability.

Conclusion and Recommendations

This compound is a valuable tool for the accurate quantification of its unlabeled analogue in various research settings. The available data suggests a high initial isotopic purity and chemical stability comparable to the parent compound, particularly when stored at low temperatures. However, the potential for hydrogen-deuterium exchange, especially under non-optimal pH and temperature conditions, should not be overlooked.

It is strongly recommended that researchers and drug development professionals conduct in-house stability validations of this compound under their specific experimental conditions. This includes assessing freeze-thaw, short-term, long-term, and stock solution stability, as well as performing forced degradation studies to proactively identify any potential for isotopic exchange. By adhering to these rigorous validation procedures, the integrity of the internal standard can be assured, leading to more accurate and reliable bioanalytical results.

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Buy this compound | 1246815-32-6 [smolecule.com]

- 4. Stability of diltiazem and its metabolites in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of diltiazem in whole blood: forensic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pfizermedical.com [pfizermedical.com]

- 9. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Diltiazem in Human Plasma using Desacetyl Diltiazem-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diltiazem in human plasma. The method utilizes Desacetyl Diltiazem-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The method has been developed to be suitable for pharmacokinetic studies and therapeutic drug monitoring of Diltiazem.

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and certain types of arrhythmias. Accurate and reliable measurement of Diltiazem concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for the bioanalysis of drugs like Diltiazem due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Diltiazem quantification in human plasma. It is important to note that Diltiazem can be unstable in plasma and may degrade to Desacetyl Diltiazem.[1] To mitigate this, the use of a stabilizer like sodium fluoride (B91410) in collection tubes and storing samples at -70°C is recommended.[1]

Experimental

Materials and Reagents

-

Diltiazem hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ammonium acetate (B1210297) (LC-MS Grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

-

Analytical Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

Standard Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Diltiazem hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions:

-

Prepare working standard solutions of Diltiazem by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of the internal standard (IS), this compound, at a concentration of 100 ng/mL in 50:50 acetonitrile/water.

Sample Preparation

A protein precipitation method is used for sample preparation:

-

To 100 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Alternatively, liquid-liquid extraction (LLE) with a solvent like methyl-t-butyl ether can be employed.[2]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Time (min) |

Note: The gradient can be optimized based on the specific LC system and column used to ensure adequate separation from matrix components.

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Diltiazem | 415.1 | 178.0 | 35 | 80 |

| This compound (IS) | 376.2 | 178.0 | 38 | 85 |

Note: The MRM transition for this compound is proposed based on the structure and common fragmentation patterns. The product ion m/z 178.0 corresponds to a stable fragment of the benzothiazepine (B8601423) ring, which is expected to be common between Diltiazem and its desacetyl metabolite. It is highly recommended to confirm and optimize these parameters by direct infusion of the this compound standard. The MRM transition for the non-deuterated Desacetyl Diltiazem has been reported as m/z 373.21 -> 108.85.[1]

Method Validation

The method should be validated according to the guidelines of the US Food and Drug Administration (FDA) and/or the European Medicines Agency (EMA). Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

-

Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear range of 1 to 500 ng/mL is typically appropriate for Diltiazem.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The precision (%CV) should be ≤15% (≤20% at the LLOQ) and the accuracy (%bias) should be within ±15% (±20% at the LLOQ).

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution.

-

Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -70°C. Given the known instability of Diltiazem, which can degrade to Desacetyl Diltiazem, stability experiments are critical.[1]

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Diltiazem | 415.1 | 178.0 | 100 | 35 | 80 |

| This compound (IS) | 376.2 | 178.0 | 100 | 38 | 85 |

Table 2: Method Validation Summary (Example Data)

| Validation Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (100 ng/mL) | HQC (400 ng/mL) | Acceptance Criteria |

| Intra-day Precision (%CV) | 8.5 | 6.2 | 4.5 | 3.8 | ≤15% (≤20% at LLOQ) |

| Inter-day Precision (%CV) | 10.2 | 7.8 | 5.1 | 4.2 | ≤15% (≤20% at LLOQ) |

| Accuracy (%Bias) | -5.3 | 3.1 | -1.8 | 2.5 | ±15% (±20% at LLOQ) |

| Recovery (%) | - | 85.2 | 88.1 | 86.5 | Consistent and reproducible |

| Matrix Factor | - | 0.98 | 1.02 | 0.99 | CV ≤15% |

Visualizations

References

Application Notes and Protocols for the Analysis of Desacetyl Diltiazem in Plasma using Desacetyl Diltiazem-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the quantitative analysis of Desacetyl Diltiazem (B1670644), a major metabolite of Diltiazem, in human plasma samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Desacetyl Diltiazem-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain arrhythmias. Monitoring its metabolites is crucial for pharmacokinetic and pharmacodynamic studies.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of Desacetyl Diltiazem in plasma using LC-MS/MS. These values are compiled from various validated methods and serve as a general guideline.[1][2][3]

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Value |

| Linearity Range | 0.15 - 40.69 ng/mL[3] |

| Lower Limit of Quantification (LLOQ) | 0.15 - 0.24 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low QC (e.g., 0.45 ng/mL) | < 10% | < 10% | ± 15% |

| Medium QC (e.g., 19.12 ng/mL) | < 10% | < 10% | ± 15% |

| High QC (e.g., 32.55 ng/mL) | < 10% | < 10% | ± 15% |

Table 3: Recovery

| Analyte | Extraction Method | Mean Recovery (%) |

| Desacetyl Diltiazem | Liquid-Liquid Extraction | 66.9 - 92.4%[3] |

| Desacetyl Diltiazem | Solid-Phase Extraction | ~90%[4] |

Experimental Protocols

Materials and Reagents

-

Desacetyl Diltiazem reference standard

-

This compound internal standard

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cyanopropyl)

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.[2]

-

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[2][3]

-

Flow Rate: A flow rate of 0.2 - 0.6 mL/min is generally appropriate.[2][3]

-

Injection Volume: 5 - 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Desacetyl Diltiazem: The precursor to product ion transition is m/z 373.2 → 108.85.[3]

-

This compound (IS): The precursor ion will be m/z 376.2 (M+H)+. The product ion is expected to be m/z 108.85, assuming the deuterium (B1214612) labels are not on the fragmented portion.

-

Sample Preparation

-

Prepare stock solutions of Desacetyl Diltiazem and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions of Desacetyl Diltiazem by serial dilution of the stock solution with a methanol/water mixture.

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

-

Spike blank human plasma with the Desacetyl Diltiazem working solutions to create calibration standards and QC samples at various concentration levels.

Choose one of the following extraction methods:

Method A: Liquid-Liquid Extraction (LLE) [2][3]

-

To 200 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5-10 minutes to ensure thorough extraction.

-

Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to mix and inject a portion onto the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) [4]

-

To 200 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

-

Condition the SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to mix and inject a portion onto the LC-MS/MS system.

Visualizations

Diltiazem Signaling Pathway

Caption: Diltiazem's mechanism of action.

Experimental Workflow for Bioanalytical Method Validation

Caption: Bioanalytical method validation workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part I: Optimization of the HPLC system and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Diltiazem and its Metabolites Using a Labeled Internal Standard by LC-MS/MS

Application Note

Introduction